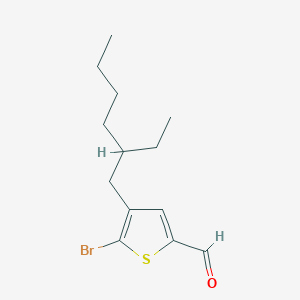

![molecular formula C22H33Br2F2N3 B8222458 4,7-dibromo-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B8222458.png)

4,7-dibromo-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole

Vue d'ensemble

Description

This compound is a building block/monomer for organic semiconductor synthesis in the application of light-emitting diodes and photovoltaic devices . It is used in the synthesis of polymers for high power conversion efficiency (PCE) organic solar cells and high mobility OFETs . Fluorination lowers the polymer HOMO level, resulting in high open-circuit voltages well exceeding 0.7 V .

Synthesis Analysis

The DSC analysis showed no discernible transitions in the measured range from 0 to 300 °C .Molecular Structure Analysis

The compound has the empirical formula C6Br2F2N2S and a molecular weight of 329.95 . Extra fluorine atoms on the benzothiadiazole ring make the compounds more electron-withdrawing when the unit is embedded into low-band gap polymer semiconductors .Chemical Reactions Analysis

The nature of the solvent did not affect the yield of the final product significantly, changing the reaction velocity only .Physical And Chemical Properties Analysis

The compound has a melting point of 153.0 to 157.0 °C and a predicted boiling point of 318.2±37.0 °C . It has a predicted density of 2.352±0.06 g/cm3 . The polymer absorbs mostly in the upper UV-regime, showing two distinct maxima at 337 and 370 nm .Applications De Recherche Scientifique

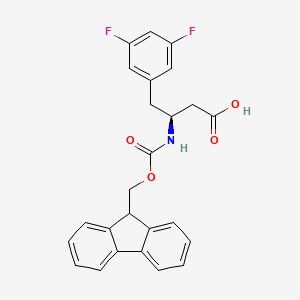

Antimicrobial Activities

Compounds similar to 4,7-dibromo-5,6-difluoro-2-(2-hexyldecyl)-2H-benzotriazole have been synthesized and evaluated for their antimicrobial activities. For instance, N-aminoalkylated derivatives of benzo[d][1,2,3]triazole showed antimicrobial effects against various bacteria and fungi (Bhardwaj, 2014).

Polymer Donors in Organic Photovoltaics

Benzotriazole-based polymer donors, similar in structure to the compound of interest, have been used in organic photovoltaics. These polymers have demonstrated significant power conversion efficiencies and photovoltaic performances (Lee et al., 2020).

Tunable Emission and Electrical Properties

Monomers like 4,7-dibromo-2H-benzo[d]1,2,3-triazole have been synthesized for use in fluorene-based donor-acceptor copolymers. These demonstrate tunable photophysical and charge transport properties, making them potential candidates for use in organic optoelectronics (Torres-Moya et al., 2020).

Electrochromic Properties

Benzotriazole derivatives, similar to the compound , have shown interesting electrochromic properties. The position of the pendant group on the benzotriazole moiety alters electronic structures, leading to different optical and electrochemical behaviors in polymers (Yiĝitsoy et al., 2011).

Photovoltaic Performance Improvement

Research on polymers incorporating a similar structural unit, 4,7-bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-hexyldecyl)–2H-benzo[d][1,2,3]triazole, shows that altering polymer backbones can lead to improved photovoltaic performance (Li et al., 2021).

Mécanisme D'action

Safety and Hazards

Propriétés

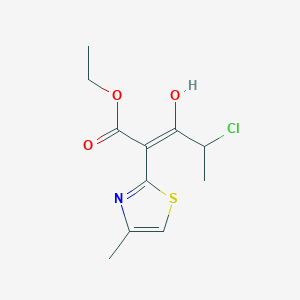

IUPAC Name |

4,7-dibromo-5,6-difluoro-2-(2-hexyldecyl)benzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33Br2F2N3/c1-3-5-7-9-10-12-14-16(13-11-8-6-4-2)15-29-27-21-17(23)19(25)20(26)18(24)22(21)28-29/h16H,3-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVGLJKBXNVRVAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCCC)CN1N=C2C(=C(C(=C(C2=N1)Br)F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33Br2F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,7-dibromo-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole | |

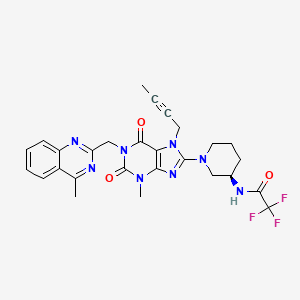

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(6-Methyl-2-pyridyl)methylene]pyrrolidine-1-carbothiohydrazide](/img/structure/B8222389.png)

![2-Chloro-7-methoxy-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B8222405.png)

![2-[2-(3,4-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8222435.png)

![2-[2-(2,6-Difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8222463.png)

![3',6'-Dibromo-4',5'-bis(4-carboxyphenyl)-[1,1':2',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B8222477.png)